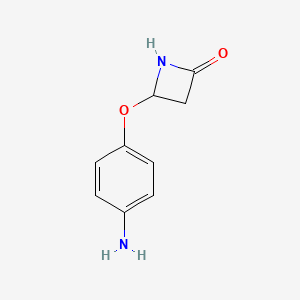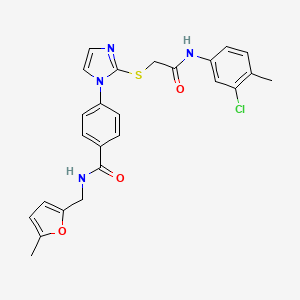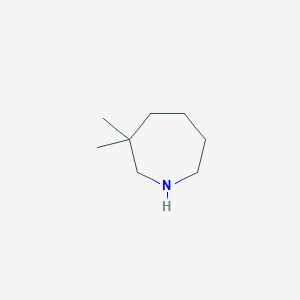![molecular formula C16H12ClNO2 B2723161 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 866137-61-3](/img/structure/B2723161.png)
4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of indole, a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position and a methoxyphenylmethylidene group at the 3rd position .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. The resultant compound is then treated with different aromatic furfural aldehydes to yield Schiff bases .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the indole ring and the methoxyphenylmethylidene group. The exact structure would need to be determined through spectral data such as IR, 1H NMR, 13C NMR, Mass, and CHN analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of the indole ring and the methoxyphenylmethylidene group. The reactions could involve the opening of the indole ring or reactions with the methoxyphenylmethylidene group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure of the compound. Some properties such as melting point, boiling point, and density can be determined through experimental methods .Applications De Recherche Scientifique
Pharmacological and Biological Activities
Several compounds, similar in nature to the one , have shown diverse pharmacological and biological activities. For example, osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) demonstrates neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities (Zhang et al., 2015). These activities suggest a potential for the compound to be explored for similar applications, given its structural similarity.
Chemical Properties and Synthesis
The synthesis and chemical properties of related compounds, such as indoles, have been extensively studied. Indole alkaloids, for instance, have inspired a myriad of synthetic methods due to their complex structures and significant biological activities (Taber & Tirunahari, 2011). Understanding the synthesis pathways and mechanisms can provide insights into developing new synthetic methods for related compounds, including "4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one".
Antimicrobial and Environmental Impact
Research on related compounds has also explored their antimicrobial properties and environmental impact. For example, studies on triclosan, a widely used antimicrobial agent, have investigated its occurrence, toxicity, and degradation in the environment, highlighting potential health risks and environmental concerns (Bedoux et al., 2012). This area of research could be relevant for studying the environmental and health implications of similar compounds, including their stability, biodegradability, and potential as antimicrobial agents.
Propriétés
IUPAC Name |
(3Z)-4-chloro-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-11-5-2-4-10(8-11)9-12-15-13(17)6-3-7-14(15)18-16(12)19/h2-9H,1H3,(H,18,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHJPRBSJCHCC-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C3=C(C=CC=C3Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C3=C(C=CC=C3Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)

![N-[(4-cyanophenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2723093.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)
![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2723098.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)
